Superior Potency Against Aminoglycoside-Resistant Pseudomonas aeruginosa
In a study of aminoglycoside-resistant P. aeruginosa clinical isolates, cefepime demonstrated significantly lower MIC90 values compared to ceftazidime and cefpirome, indicating superior in vitro potency against this difficult-to-treat phenotype [1].
| Evidence Dimension | MIC90 (Minimum Inhibitory Concentration for 90% of isolates) |
|---|---|
| Target Compound Data | 32 mg/L |
| Comparator Or Baseline | Ceftazidime: 128 mg/L; Cefpirome: 128 mg/L |
| Quantified Difference | 4-fold lower (two 2-fold dilutions) |
| Conditions | Agar dilution method against 71 aminoglycoside-resistant P. aeruginosa clinical isolates [1]. |
Why This Matters
This 4-fold potency advantage provides a higher probability of achieving pharmacokinetic/pharmacodynamic (PK/PD) targets in patients with infections caused by multidrug-resistant P. aeruginosa.
- [1] Baltch, A. L., Smith, R. P., Ritz, W. J., & Bopp, L. H. (1994). Comparative antimicrobial activity of FK037, cefpirome, ceftazidime and cefepime against aminoglycoside-sensitive and aminoglycoside-resistant Pseudomonas aeruginosa and Pseudomonas spp. Chemotherapy, 40(6), 391-398. View Source
